molecular formula C4H2F7I B3067090 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane CAS No. 29151-22-2

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane

Cat. No. B3067090
CAS RN: 29151-22-2
M. Wt: 309.95 g/mol
InChI Key: YYTHDXRHZVCPEC-UHFFFAOYSA-N
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Description

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is a heterocyclic organic compound . It has a molecular weight of 309.952 and a molecular formula of C4H2F7I . The IUPAC name for this compound is 1,1,1,2,4,4,4-heptafluoro-2-iodobutane .


Molecular Structure Analysis

The molecular structure of 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane can be represented by the canonical SMILES string: C(C(C(F)(F)F)(F)I)C(F)(F)F . This indicates that the compound consists of a butane backbone with seven fluorine atoms and one iodine atom attached.

Scientific Research Applications

Radical Addition Reactions

One study investigated the addition of free radicals to unsaturated systems, including the reaction of heptafluoro-2-iodopropane with vinyl fluoride and trifluoroethylene, leading to the formation of various adducts such as 1,1,1,2,4-pentafluoro-4-iodo-2-trifluoromethylbutane and 1,1,1,2,3,4,4-heptafluoro-4-iodo-2-trifluoromethylbutane under different conditions (Fleming, Haszeldine, & Tipping, 1973).

Spectroscopy and Molecular Structure

Another study presented the far-ultra-violet spectra of various iodo-alkanes, including branched chain compounds, to understand the electronic transitions and effects of fluorine substitution on their spectral properties (Boschi & Salahub, 1972).

Halogen Bonding Studies

Halogen bonding involving iodo-perfluoroalkanes, such as 1-iodo-perfluorobutane and 2-iodo-perfluoropropane, was studied using spectroscopy, revealing insights into the interaction strength and molecular behavior of these compounds with nucleophiles like pyridine (Fan et al., 2009).

Polymer Synthesis Models

In the realm of polymer science, heptafluoro-2-iodopropane was used as a chain-transfer agent in telomerization reactions, aiding in the synthesis of models for certain fluorocarbon polymers, which are important for understanding the structure-property relationships in these materials (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

properties

IUPAC Name

1,1,1,2,4,4,4-heptafluoro-2-iodobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F7I/c5-2(12,4(9,10)11)1-3(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHDXRHZVCPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631391
Record name 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,1,1,2,4,4,4-heptafluorobutane

CAS RN

29151-22-2
Record name 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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